molecular formula C17H22N4OS B456835 1-Ethyl-3-[[[2-(2-methylpropyl)-4-quinolinyl]-oxomethyl]amino]thiourea

1-Ethyl-3-[[[2-(2-methylpropyl)-4-quinolinyl]-oxomethyl]amino]thiourea

Cat. No. B456835
M. Wt: 330.4g/mol
InChI Key: MYTRQYCYPXKAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-3-[[[2-(2-methylpropyl)-4-quinolinyl]-oxomethyl]amino]thiourea is a member of quinolines.

Scientific Research Applications

Antimicrobial and Mosquito Larvicidal Activity

Compounds related to 1-Ethyl-3-[[[2-(2-methylpropyl)-4-quinolinyl]-oxomethyl]amino]thiourea have demonstrated significant antimicrobial activities. For instance, a study synthesized a series of compounds that exhibited potent antibacterial and antifungal properties, comparing favorably with standard antibiotics. Additionally, some of these compounds showed lethal effects on mosquito larvae, suggesting potential in mosquito control efforts (Rajanarendar et al., 2010).

Synthesis and Chemical Reactions

Various studies have focused on the synthesis and reactions of compounds structurally similar to this compound. For example, research has detailed the synthesis of quinoxalinecarboazides, exploring their chemical properties and potential applications (Moustafa, 2000).

Synthesis and HIV-1 RT Inhibition

A study synthesized derivatives of this compound for potential HIV-1 RT inhibition. However, these derivatives did not demonstrate significant antiviral activity, indicating the complexity and challenges in drug development for HIV treatment (Cirrincione et al., 2014).

Potential in Forming Clathrate Structures

In another research, derivatives similar to the chemical were used to create bis-spirothiazoloquinoxalines, which showed potential in forming clathrate structures. This suggests applications in the development of molecular encapsulation and storage materials (Mamedov et al., 2007).

Synthesis and Application in Organic Chemistry

The compound's derivatives have been synthesized through various chemical reactions, highlighting their relevance in organic chemistry and potential for creating novel compounds with unique properties (Fathalla & Pazdera, 2018).

Exploration of Chemical Behavior

Research has also explored the chemical behavior of related compounds under various conditions, providing insights into their reactivity and potential applications in synthetic chemistry (Ibrahim et al., 2002).

properties

Molecular Formula

C17H22N4OS

Molecular Weight

330.4g/mol

IUPAC Name

1-ethyl-3-[[2-(2-methylpropyl)quinoline-4-carbonyl]amino]thiourea

InChI

InChI=1S/C17H22N4OS/c1-4-18-17(23)21-20-16(22)14-10-12(9-11(2)3)19-15-8-6-5-7-13(14)15/h5-8,10-11H,4,9H2,1-3H3,(H,20,22)(H2,18,21,23)

InChI Key

MYTRQYCYPXKAQI-UHFFFAOYSA-N

SMILES

CCNC(=S)NNC(=O)C1=CC(=NC2=CC=CC=C21)CC(C)C

Canonical SMILES

CCNC(=S)NNC(=O)C1=CC(=NC2=CC=CC=C21)CC(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Ethyl-3-[[[2-(2-methylpropyl)-4-quinolinyl]-oxomethyl]amino]thiourea
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1-Ethyl-3-[[[2-(2-methylpropyl)-4-quinolinyl]-oxomethyl]amino]thiourea

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